![molecular formula C7H6BrN3 B1373441 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190322-18-9](/img/structure/B1373441.png)

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Overview

Description

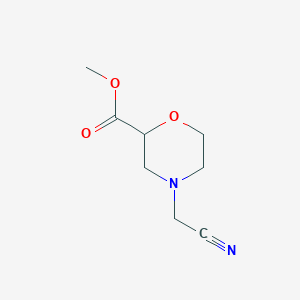

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It has a fused six-membered pyridine and five-membered pyrrole rings that form the essentially planar aza-indole skeleton .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . The InChI code for this compound is 1S/C7H6BrN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H, (H3,9,10,11) .Physical And Chemical Properties Analysis

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers . These derivatives can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy.

Molecular Structure Analysis

The compound’s crystal structure has been studied, revealing a planar aza-indole skeleton formed by fused pyridine and pyrrole rings. This structural information is vital for understanding its reactivity and interaction with biological targets .

Synthetic Intermediate for Kinase Inhibitors

It serves as a synthetic intermediate for azaindole-based protein kinase inhibitors. These inhibitors are significant in the treatment of diseases where kinases are known to play a role in disease progression .

Material Science: Ligand for Metal Complexes

The compound has been utilized as an N-donor carrier ligand in highly cytotoxic platinum(II) dichlorido complexes. These complexes have potential applications in material science and medicinal chemistry .

Pharmacological Research: Protease Inhibition

7-Azaindoles derivatives, which can be synthesized using 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, have shown to inhibit the activity of various proteases. This inhibition is crucial for developing new pharmacological agents with anticancer and antiviral effects .

Chemical Synthesis: Versatile Building Block

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for various substitutions and modifications, enabling the creation of novel molecules with potential biological activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKKFZYQAFGAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696647 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190322-18-9 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)

![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)

![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)

![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)